molecular formula C12H15NO B13709359 4-Allyl-N-ethylbenzamide

4-Allyl-N-ethylbenzamide

Cat. No.: B13709359
M. Wt: 189.25 g/mol
InChI Key: UZUGJZAFPCGKAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Allyl-N-ethylbenzamide is an organic compound belonging to the benzamide class. Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group. This compound features an allyl group (a three-carbon chain with a double bond) and an ethyl group attached to the nitrogen atom of the amide group. Benzamides are known for their diverse applications in pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Allyl-N-ethylbenzamide can be synthesized through the direct condensation of 4-allylbenzoic acid and N-ethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of catalysts, such as Lewis acids or transition metal complexes, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-Allyl-N-ethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or a diol.

    Reduction: The carbonyl group of the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The allyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like allyl halides and organometallic compounds.

Major Products Formed

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of N-ethyl-4-allylaniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Allyl-N-ethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Allyl-N-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group can undergo metabolic activation, forming reactive intermediates that interact with cellular components. The ethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-ethylbenzamide: Similar structure but lacks the allyl group.

    4-Allylbenzamide: Similar structure but lacks the ethyl group.

Uniqueness

4-Allyl-N-ethylbenzamide is unique due to the presence of both the allyl and ethyl groups, which confer distinct chemical and biological properties The allyl group provides reactivity towards oxidation and substitution reactions, while the ethyl group enhances lipophilicity and membrane permeability

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-ethyl-4-prop-2-enylbenzamide

InChI

InChI=1S/C12H15NO/c1-3-5-10-6-8-11(9-7-10)12(14)13-4-2/h3,6-9H,1,4-5H2,2H3,(H,13,14)

InChI Key

UZUGJZAFPCGKAL-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.